4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-sulfonyl chloride
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Overview
Description
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the biphenyl structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Functional Groups: The fluorine atom and methyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under basic conditions (e.g., sodium hydroxide) to facilitate substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Sulfides: Formed by reduction.
Scientific Research Applications
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can exhibit biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methyl-1,1’-biphenyl: Similar biphenyl structure but lacks the sulfonyl chloride group.
2-Fluoro-4’-methyl-1,1’-biphenyl: Similar structure with a different position of the fluorine atom.
4-Fluoro-2-methyl-1,1’-biphenyl-4-sulfonic acid: Oxidized form of the sulfonyl chloride compound.
Uniqueness
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This versatility makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C13H10ClFO2S |
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Molecular Weight |
284.73 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClFO2S/c1-9-8-12(18(14,16)17)6-7-13(9)10-2-4-11(15)5-3-10/h2-8H,1H3 |
InChI Key |
VWIDJRRDNNDZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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